molecular formula C14H12O2 B099516 2-(4-Methoxyphenyl)benzaldehyde CAS No. 16064-04-3

2-(4-Methoxyphenyl)benzaldehyde

Cat. No. B099516
CAS RN: 16064-04-3
M. Wt: 212.24 g/mol
InChI Key: RMFQIZQKPSRFAC-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)benzaldehyde is a compound that is structurally related to several other benzaldehyde derivatives, which have been the subject of various studies due to their interesting chemical properties and potential applications. While the specific compound is not directly studied in the provided papers, insights can be drawn from closely related compounds.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including nucleophilic substitution, reduction, and oxidation reactions. For instance, 2-((4-substituted phenyl) amino) benzaldehyde, a structurally related compound, was synthesized through a three-step process starting from 2-chloronicotinic acid and 4-substituted anilines, with a total yield of 59.49% . Similarly, 1,4-Bis-(α-cyano-4-methoxystyryl)benzenes were synthesized by the Knoevenagel reaction, indicating that condensation reactions may be a common synthetic route for such compounds .

Molecular Structure Analysis

The molecular structure and geometry of benzaldehyde derivatives are often confirmed using spectroscopic techniques such as NMR, IR, and UV-Vis, as well as X-ray crystallography. For example, the structure of 2-methoxy-benzaldehyde was studied using X-ray crystallography, revealing intra- and intermolecular C–H···O short contacts . The molecular structures are also optimized using computational methods like density functional theory (DFT) .

Chemical Reactions Analysis

Benzaldehyde derivatives participate in various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which are influenced by solvent composition and pH . The formation of dimers through C–H···O interactions is another characteristic reaction, as observed in the case of 2-methoxy-benzaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are characterized using a combination of experimental and computational techniques. Spectroscopic studies provide insights into the vibrational modes and electronic transitions within the molecules . The electronic properties, such as HOMO and LUMO energies, electronegativity, and hardness, are calculated using DFT methods . Additionally, the photoluminescent properties of related compounds have been explored, revealing potential applications in materials science .

properties

IUPAC Name

2-(4-methoxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFQIZQKPSRFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362671
Record name 2-(4-methoxyphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)benzaldehyde

CAS RN

16064-04-3
Record name 2-(4-methoxyphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16064-04-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HM Tiruye, KB Jørgensen - Tetrahedron, 2022 - Elsevier
Polycyclic aromatic phenols (PAPs or hydroxy-PAHs) are conveniently converted into their corresponding ortho-quinones using commercially available stabilized iodoxybenzoic acid (…
Number of citations: 5 www.sciencedirect.com
HJ Wu, CF Lin, JL Lee, WD Lu, CY Lee, CC Chen… - Tetrahedron, 2004 - Elsevier
In probing of cycloaromatization of 7-phenylsulfonyl-3-hepten-1,5-diyne systems to generate biradical intermediates under an alkaline condition suggested that the aryl moiety on C3–…
Number of citations: 18 www.sciencedirect.com
E Lacivita, M Niso, ML Stama, A Arzuaga… - European Journal of …, 2020 - Elsevier
Recent preclinical studies have shown that activation of the serotonin 5-HT 7 receptor has the potential to treat neurodevelopmental disorders such as Fragile X syndrome, a rare …
Number of citations: 12 www.sciencedirect.com
L Giraud, E Lacǒte, P Renaud - Helvetica chimica acta, 1997 - Wiley Online Library
Preparation of 2‐biarylcarbaldehydes using an intramolecular free‐radical ispo‐substitution is described. The two aryl moieties to be coupled are pre‐associated using a glycolamide …
Number of citations: 45 onlinelibrary.wiley.com

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